

Technical Support Center: YM-244769 Dihydrochloride

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Compound of Interest

Compound Name: YM-244769 dihydrochloride

Cat. No.: B10768938

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **YM-244769 dihydrochloride**. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **YM-244769 dihydrochloride** and what is its primary mechanism of action?

A1: **YM-244769 dihydrochloride** is a potent and selective inhibitor of the Na⁺/Ca²⁺ exchanger (NCX). It preferentially inhibits the reverse mode of the exchanger, where Ca²⁺ ions enter the cell and Na⁺ ions exit. This compound shows a higher selectivity for the NCX3 isoform.^{[1][2]} The inhibition of NCX makes YM-244769 a valuable tool for studying calcium homeostasis and its role in various physiological and pathological processes, including neuroprotection.^{[1][2][3]}

Q2: What are the reported solubility characteristics of **YM-244769 dihydrochloride**?

A2: **YM-244769 dihydrochloride** is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO). Several suppliers report its solubility in DMSO to be between 10 mM and 100 mM.^{[4][5]}

Q3: What is the recommended storage condition for **YM-244769 dihydrochloride**?

A3: As a powder, it is recommended to store **YM-244769 dihydrochloride** desiccated at room temperature.^[4] Stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Dissolution Issues

Q4: I am having trouble dissolving **YM-244769 dihydrochloride** directly in my aqueous experimental buffer. What should I do?

A4: Direct dissolution in aqueous buffers is not recommended due to the compound's low aqueous solubility. The standard and most effective method is to first prepare a concentrated stock solution in an organic solvent, such as DMSO.

Q5: My **YM-244769 dihydrochloride** precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A5: This is a common issue known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Here are several strategies to mitigate this:

- **Stepwise Dilution:** Instead of adding the DMSO stock directly to your final aqueous volume, perform one or more intermediate dilutions in your aqueous buffer. This gradual change in solvent polarity can help maintain solubility.
- **Lower Final DMSO Concentration:** Aim for the lowest possible final concentration of DMSO in your experiment (ideally below 0.5%) that your cells or assay can tolerate.^[6] A control group with the same DMSO concentration should always be included in your experiments.
- **Sonication:** After dilution, briefly sonicate the solution to help disperse any microscopic precipitates and improve solubility.
- **pH Adjustment:** The hydrochloride salt form of a compound suggests that its solubility might be pH-dependent. Experimenting with slightly acidic buffers (if compatible with your experimental system) may improve solubility.

- Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent (e.g., PEG400) to the aqueous buffer can enhance the solubility of hydrophobic compounds. However, their compatibility with your specific assay must be validated.

Quantitative Data Summary

Property	Value	Source
Molecular Weight	516.39 g/mol	[4][6]
Solubility in DMSO	10 mM - 100 mM	[4][5]
IC50 for NCX1	68 nM	[2][4]
IC50 for NCX2	96 nM	[4]
IC50 for NCX3	18 nM	[2][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

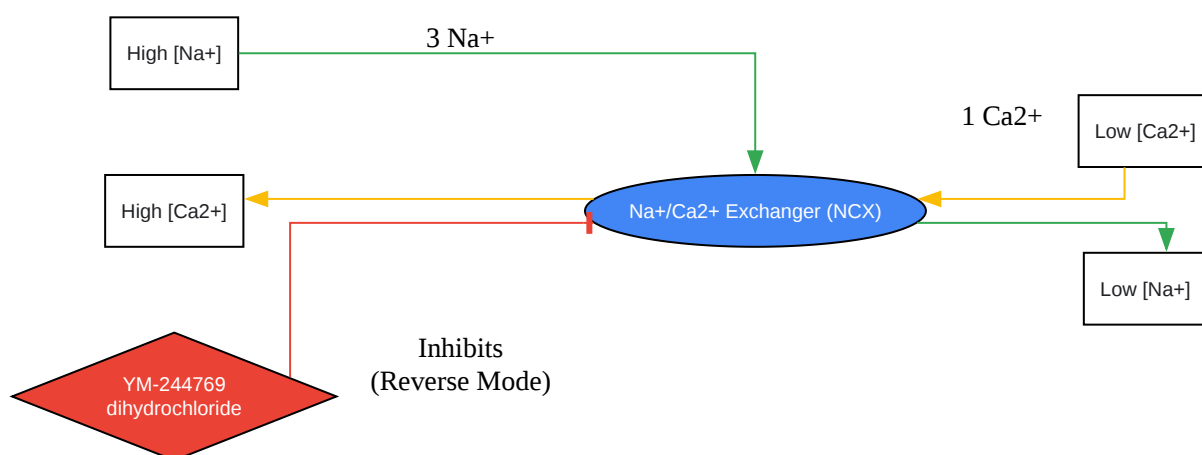
- Materials: **YM-244769 dihydrochloride** powder, anhydrous DMSO, sterile microcentrifuge tubes.
- Calculation: To prepare a 10 mM stock solution, weigh out 5.16 mg of **YM-244769 dihydrochloride** (MW: 516.39 g/mol) and dissolve it in 1 mL of anhydrous DMSO.
- Procedure: a. Aliquot the required amount of **YM-244769 dihydrochloride** into a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution for 1-2 minutes to facilitate dissolution. d. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure the compound is fully dissolved. e. Aliquot the stock solution into smaller, single-use volumes.
- Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell Culture

- Materials: 10 mM **YM-244769 dihydrochloride** in DMSO, sterile cell culture medium.

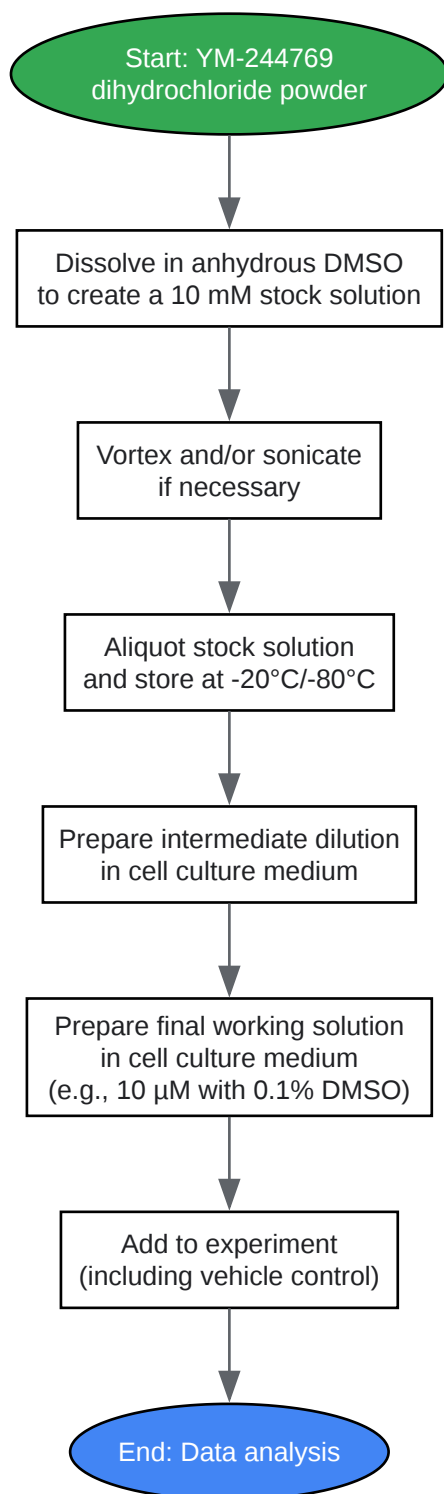
- Objective: To prepare a 10 μM working solution with a final DMSO concentration of 0.1%.
- Procedure: a. Prepare an intermediate dilution by adding 1 μL of the 10 mM DMSO stock solution to 99 μL of sterile cell culture medium. This results in a 100 μM solution with 1% DMSO. b. Vortex the intermediate dilution gently. c. Prepare the final working solution by adding 100 μL of the 100 μM intermediate solution to 900 μL of cell culture medium. This yields a final concentration of 10 μM **YM-244769 dihydrochloride** with a DMSO concentration of 0.1%.
- Note: Always prepare fresh working solutions for each experiment. Include a vehicle control in your experiments containing the same final concentration of DMSO (in this case, 0.1%).

Visualizations



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Caption: Signaling pathway of the Na⁺/Ca²⁺ exchanger and its inhibition by YM-244769.



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Caption: Experimental workflow for preparing **YM-244769 dihydrochloride** solutions.

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